Clindamycin 3-Palmitate
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Overview
Description
Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:
Dissolution: Clindamycin is dissolved in a suitable solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.
Recrystallization: The purified product is recrystallized to obtain this compound in its final form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.
Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.
Bulk purification: Techniques such as large-scale chromatography are used to purify the product.
Final processing: The product is recrystallized and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Clindamycin 3-Palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
Hydrolysis: Produces clindamycin and palmitic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound.
Scientific Research Applications
Clindamycin 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the formulation of pharmaceutical products for better bioavailability and efficacy
Mechanism of Action
Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Clindamycin Phosphate: A prodrug used for injectable formulations.
Lincomycin: The parent compound from which clindamycin is derived
Uniqueness
Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .
Biological Activity
Clindamycin 3-Palmitate is an ester formed from clindamycin, a semi-synthetic antibiotic derived from lincomycin, and palmitic acid. This compound is notable for its biological activity, particularly in the inhibition of bacterial protein synthesis, making it an important therapeutic agent against various infections.
Clindamycin exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding disrupts peptide bond formation, effectively halting protein translation and classifying clindamycin as a bacteriostatic agent . The mechanism can be summarized as follows:
- Inhibition of Protein Synthesis : Clindamycin mimics tRNA structures, impeding peptide chain initiation and promoting dissociation of peptidyl-tRNA from ribosomes .
- Spectrum of Activity : Clindamycin is effective against a range of bacteria, including anaerobic organisms and certain gram-positive cocci and bacilli. It also shows activity against some protozoa, such as Toxoplasma gondii .
Pharmacokinetics
This compound undergoes hydrolysis in physiological conditions to release the active antibiotic clindamycin. Key pharmacokinetic parameters include:
- Absorption : Clindamycin is well-absorbed after oral administration, with peak serum concentrations occurring approximately one hour post-dose. For instance, pediatric patients receiving clindamycin palmitate showed mean peak serum concentrations ranging from 1.24 to 3.79 mcg/mL depending on dosage .
- Half-life : The elimination half-life varies between populations; it averages around 3 hours in adults but can extend to about 4 hours in elderly patients .
- Metabolism : Primarily metabolized by CYP3A4, clindamycin produces inactive metabolites including clindamycin sulfoxide and N-desmethylclindamycin .
Case Studies
-
Streptococcal Pharyngitis Therapy :
- A study comparing clindamycin palmitate with potassium phenoxymethyl penicillin involved 103 children with group A streptococci infections. Clindamycin palmitate demonstrated a failure rate of 10% , compared to 18% for penicillin, indicating comparable efficacy .
- The geometric mean minimal inhibitory concentrations (MICs) for clindamycin against group A streptococci was found to be 0.033 µg/mL , showcasing its potent activity against this pathogen .
-
Acne Vulgaris Treatment :
- In clinical settings, topical formulations containing clindamycin have shown effectiveness in reducing Cutibacterium acnes populations in patients with acne vulgaris. A study indicated that patients with lower MICs (≤256 μg/mL) experienced greater reductions in bacterial counts compared to those with higher MICs .
Adverse Effects
While generally well-tolerated, this compound can lead to adverse effects such as:
- Rashes : A case study noted a rash incidence of about 15% among children treated with clindamycin palmitate .
- Gastrointestinal Issues : Mild diarrhea was reported in some patients, although less frequently than with other antibiotics like lincomycin .
Summary Table of Biological Activity
Parameter | This compound |
---|---|
Mechanism of Action | Inhibits protein synthesis |
Target | 50S ribosomal subunit |
Spectrum of Activity | Anaerobes, gram-positive bacteria |
Peak Serum Concentration | 1.24 - 3.79 mcg/mL |
Half-life | ~3 hours (4 hours in elderly) |
Common Adverse Effects | Rashes, mild diarrhea |
Properties
Molecular Formula |
C34H63ClN2O6S |
---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
InChI Key |
ZGCNMHQDCCSXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Origin of Product |
United States |
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